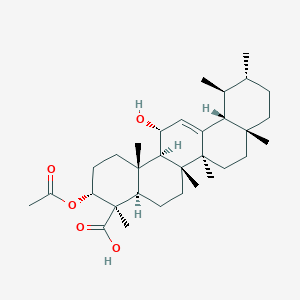
3-O-acetyl-11-hydroxy-beta-boswellic acid
Overview
Description
3-O-Acetyl-11-hydroxy-beta-boswellic acid: is a pentacyclic triterpenoid compound derived from the resin of the Boswellia serrata tree. This compound is known for its various pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant effects . It is a significant component of frankincense, which has been used in traditional medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-11-hydroxy-beta-boswellic acid typically involves the acetylation of 11-hydroxy-beta-boswellic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 3-position .
Industrial Production Methods: Industrial production of this compound involves the extraction of boswellic acids from the resin of Boswellia serrata, followed by purification and acetylation processes . High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products:
Scientific Research Applications
Chemistry: 3-O-Acetyl-11-hydroxy-beta-boswellic acid is used as a starting material for the synthesis of various bioactive compounds .
Biology: The compound has been studied for its role in modulating inflammatory pathways and its potential as an anti-inflammatory agent .
Medicine: It has shown promise in the treatment of various diseases, including cancer, due to its anti-tumor properties . It is also being investigated for its neuroprotective effects and potential in treating neurological disorders .
Industry: In the pharmaceutical industry, this compound is used in the formulation of anti-inflammatory and anti-cancer drugs .
Mechanism of Action
3-O-Acetyl-11-hydroxy-beta-boswellic acid exerts its effects primarily through the inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes . Leukotrienes are inflammatory mediators, and their inhibition leads to reduced inflammation . The compound also induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
- 3-O-Acetyl-11-keto-beta-boswellic acid
- 11-keto-beta-boswellic acid
- Beta-boswellic acid
Comparison: 3-O-Acetyl-11-hydroxy-beta-boswellic acid is unique due to its specific acetylation at the 3-position and hydroxylation at the 11-position . This structural uniqueness contributes to its distinct pharmacological profile, particularly its potent anti-inflammatory and anti-tumor activities . Compared to other boswellic acids, it has shown higher efficacy in inhibiting the 5-lipoxygenase enzyme and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14R,14aR,14bS)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,22-26,34H,9-16H2,1-8H3,(H,35,36)/t18-,19+,22-,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZSILIAFXNPRA-GHQZQFNUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)O)C2C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)O)[C@@H]2[C@H]1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-(2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851744.png)
![3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2851745.png)
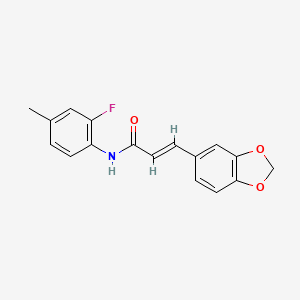
![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2851751.png)
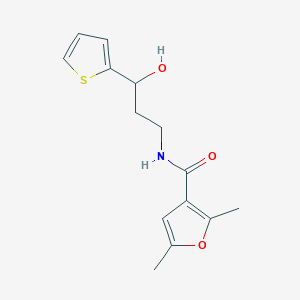
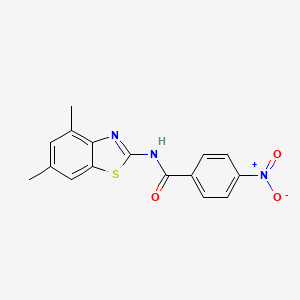
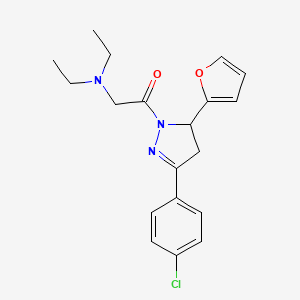
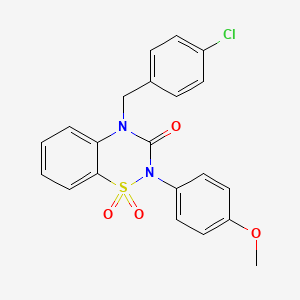
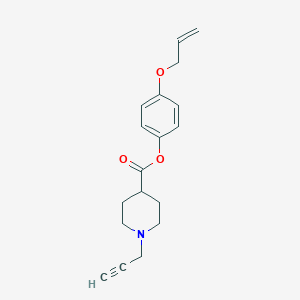
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)
![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2851761.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2851762.png)

![4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide](/img/structure/B2851765.png)
